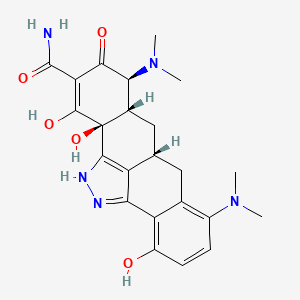
Pyrazolo Minocycline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrazolo Minocycline is a compound that combines the structural features of pyrazole and minocycline Pyrazole is a five-membered heterocyclic compound containing two nitrogen atoms, while minocycline is a broad-spectrum tetracycline antibiotic
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazolo Minocycline typically involves the cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-bis-electrophiles. This reaction is often carried out under mild conditions, using catalysts such as FeCl3 and polyvinyl pyrrolidine (PVP) to accelerate the process . The reaction conditions can vary, but common solvents include acetic acid and dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclocondensation reactions. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as crystallization and chromatography are commonly used to isolate and purify the final product.
化学反应分析
Types of Reactions
Pyrazolo Minocycline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the specific functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophiles or electrophiles involved.
科学研究应用
Pyrazolo Minocycline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated as a potential new antibiotic and anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity
作用机制
The mechanism of action of Pyrazolo Minocycline involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes, such as protein kinases, by binding to their active sites. This inhibition can disrupt cellular processes, leading to the death of bacterial or cancer cells . The compound’s structure allows it to interact with multiple targets, making it a versatile agent in medicinal chemistry.
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-d]pyrimidines: Known for their anticancer and antimicrobial properties.
Pyrazolo[1,5-a]pyrimidines: Used in the design of pharmaceutical compounds with various medicinal applications.
Pyrazolone Derivatives: Exhibiting antimicrobial and antioxidant activities.
Uniqueness
Pyrazolo Minocycline stands out due to its unique combination of pyrazole and minocycline structures, which endows it with both antimicrobial and anticancer properties. This dual activity makes it particularly valuable in the development of new therapeutic agents that can target multiple diseases simultaneously.
属性
IUPAC Name |
(1R,3S,4S,8S)-4,17-bis(dimethylamino)-7,8,14-trihydroxy-5-oxo-10,11-diazapentacyclo[10.7.1.03,8.09,20.013,18]icosa-6,9(20),11,13,15,17-hexaene-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O5/c1-27(2)12-5-6-13(29)15-10(12)7-9-8-11-18(28(3)4)19(30)16(22(24)32)21(31)23(11,33)20-14(9)17(15)25-26-20/h5-6,9,11,18,29,31,33H,7-8H2,1-4H3,(H2,24,32)(H,25,26)/t9-,11-,18-,23-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCBQPLHMTJPKQN-SNSZBMKHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1C2CC3CC4=C(C=CC(=C4C5=NNC(=C35)C2(C(=C(C1=O)C(=O)N)O)O)O)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=CC(=C4C5=NNC(=C35)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40715767 |
Source


|
| Record name | (2bS,6S,6aS,7aR)-6,9-Bis(dimethylamino)-2b,3-dihydroxy-5,12-dioxo-1,2,2b,5,6,6a,7,7a,8,12-decahydrobenzo[g]naphtho[1,2,3-cd]indazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40715767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182004-72-4 |
Source


|
| Record name | (2bS,6S,6aS,7aR)-6,9-Bis(dimethylamino)-2b,3-dihydroxy-5,12-dioxo-1,2,2b,5,6,6a,7,7a,8,12-decahydrobenzo[g]naphtho[1,2,3-cd]indazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40715767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

